molecular formula C11H21ClN2O B1430448 4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride CAS No. 1461713-23-4

4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride

Cat. No. B1430448
CAS RN: 1461713-23-4
M. Wt: 232.75 g/mol
InChI Key: GKQNFBRGFMAWTP-UHFFFAOYSA-N
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Description

“4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride” is a compound with the IUPAC name (4-methylpiperidin-1-yl) (pyrrolidin-3-yl)methanone hydrochloride . It has a molecular weight of 232.75 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O.ClH/c1-9-3-6-13 (7-4-9)11 (14)10-2-5-12-8-10;/h9-10,12H,2-8H2,1H3;1H . This indicates that the compound contains a 4-methylpiperidin-1-yl group and a pyrrolidin-3-yl group, which are connected by a methanone group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.75 . It is a salt with chlorine as the counterion .

Scientific Research Applications

Biomedical Research

4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride: is utilized in biomedical research due to its pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine scaffold is known for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can be used to synthesize novel molecules with potential therapeutic effects, particularly in the development of drugs with target selectivity.

Material Science

In material science, this compound’s structural versatility allows for the creation of new materials with desirable properties. The pyrrolidine ring’s non-planarity and stereogenicity can lead to materials with unique three-dimensional structures, which can be critical in developing advanced materials for various applications .

Chemical Synthesis

4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride: plays a role in chemical synthesis as a building block for creating complex organic compounds. Its saturated heterocyclic ring system offers a chance for generating structural diversity, which is beneficial in synthesizing new chemical entities .

Pharmacology

In pharmacology, the pyrrolidine core of this compound is significant in the design of new drug candidates. The different stereoisomers and spatial orientation of substituents on the pyrrolidine ring can lead to a variety of biological profiles, which is essential for the discovery of new pharmacologically active substances .

Chromatography

In chromatography, 4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride can be used to study the behavior of similar compounds during separation processes. Its characteristics may help in understanding the interaction between the stationary phase and analytes, leading to improved chromatographic techniques .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Therefore, “4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride” and similar compounds could have potential applications in drug discovery and development .

properties

IUPAC Name

(4-methylpiperidin-1-yl)-pyrrolidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-9-3-6-13(7-4-9)11(14)10-2-5-12-8-10;/h9-10,12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQNFBRGFMAWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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